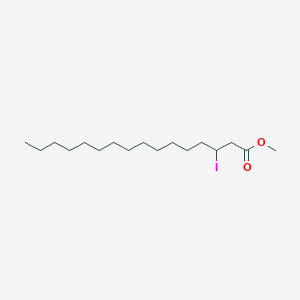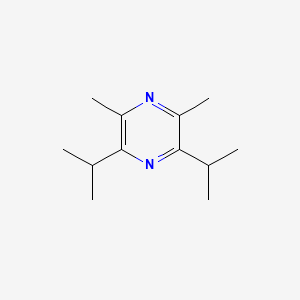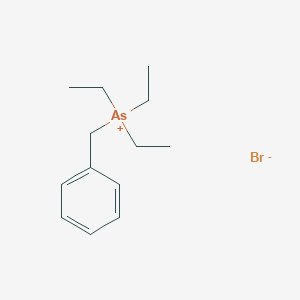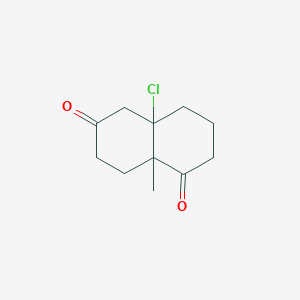
Dihydroxy(oxo)phosphanium;thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(oxo)phosphanium;thiourea is a compound that combines the properties of both dihydroxy(oxo)phosphanium and thiourea. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound, while thiourea is an organosulfur compound with a chemical formula of SC(NH₂)₂. Thiourea is known for its versatility in organic synthesis and its wide range of biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(oxo)phosphanium;thiourea can be achieved through various methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .
Industrial Production Methods: Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines . The combination of sulfur and chloroform also enables the efficient synthesis of thiocarbonyl surrogates, including thiocarbamides and oxazolidinethiones .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroxy(oxo)phosphanium;thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Wittig reaction, which involves the conversion of aldehydes and ketones into alkenes through reaction with a phosphorus ylide . This reaction is significant for its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include elemental sulfur, isocyanides, and aliphatic amines. Reaction conditions often involve ambient temperature and aqueous or organic solvents such as acetonitrile or toluene .
Major Products: The major products formed from the reactions of this compound include substituted thioureas, guanidines, and alkenes. These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
Dihydroxy(oxo)phosphanium;thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, thiourea derivatives have been shown to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . In medicine, these compounds are being explored for their potential therapeutic applications, including drug development and disease treatment . In industry, thiourea derivatives are utilized in the production of photographic films, dyes, elastomers, plastics, and textiles .
Wirkmechanismus
The mechanism of action of dihydroxy(oxo)phosphanium;thiourea involves its interaction with molecular targets and pathways within biological systems. For example, thiourea derivatives have been shown to inhibit the polymerization process of viral capsid proteins, thereby exhibiting antiviral activity . Additionally, these compounds can enhance the activity of resistance enzymes such as PAL, POD, and SOD, which play a role in the plant’s defense against viral infections .
Vergleich Mit ähnlichen Verbindungen
Dihydroxy(oxo)phosphanium;thiourea can be compared with other similar compounds, such as urea and isothiourea. While urea has a chemical formula of H₂N-C(=O)-NH₂, thiourea has a similar structure with the oxygen atom replaced by a sulfur atom . Isothiourea, on the other hand, is a tautomeric form of thiourea and is also known for its biological activities . The unique combination of dihydroxy(oxo)phosphanium and thiourea in a single compound provides distinct chemical and biological properties that are not observed in its individual components.
Similar Compounds
- Urea (H₂N-C(=O)-NH₂)
- Isothiourea (tautomeric form of thiourea)
- Guanidines (derived from carbamoyl isothiocyanates)
- Thiocarbamides (synthesized from sulfur and chloroform)
- Oxazolidinethiones (synthesized from sulfur and chloroform)
Eigenschaften
CAS-Nummer |
63075-83-2 |
|---|---|
Molekularformel |
CH6N2O3PS+ |
Molekulargewicht |
157.11 g/mol |
IUPAC-Name |
dihydroxy(oxo)phosphanium;thiourea |
InChI |
InChI=1S/CH4N2S.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |
InChI-Schlüssel |
NHOZEFACKZOFCX-UHFFFAOYSA-O |
Kanonische SMILES |
C(=S)(N)N.O[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)


![Acetamide, N-[2-chloro-4-(1-cyano-1,2,2-triphenylethyl)phenyl]-](/img/structure/B14511789.png)

![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)

![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)


![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)

![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
